

3-Amino-4-methylbenzenesulfonamide: A Versatile Scaffold for Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-4-methylbenzenesulfonamide
Cat. No.:	B110531

[Get Quote](#)

Abstract

3-Amino-4-methylbenzenesulfonamide is a deceptively simple aromatic compound that serves as a highly versatile and strategic building block in organic synthesis and medicinal chemistry. Possessing two key functional groups—a primary aromatic amine and a sulfonamide—it offers orthogonal reactivity that enables its incorporation into a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the core chemical principles governing its use, moving beyond simple reaction lists to explain the causality behind experimental choices. We will dissect its fundamental reactivity, present detailed, field-proven protocols for its transformation, and highlight its pivotal role in the synthesis of significant pharmaceutical agents.

Core Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of **3-Amino-4-methylbenzenesulfonamide** is fundamental to its effective application. The molecule's structure, featuring an electron-donating amino group and a methyl group ortho to each other, and a strongly electron-withdrawing sulfonamide group para to the methyl group, dictates its reactivity and physical characteristics.

Property	Value	Source
IUPAC Name	3-amino-4-methylbenzenesulfonamide	PubChem[1]
CAS Number	6274-28-8	PubChem[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	PubChem[1]
Molecular Weight	186.23 g/mol	PubChem[1]
SMILES	CC1=C(C=C(C=C1)S(=O)(=O)N)N	PubChem[1]
Appearance	Off-white to light brown crystalline powder	
Melting Point	165-169 °C	

The presence of both hydrogen bond donors (-NH₂ and -SO₂NH₂) and acceptors (sulfonamide oxygens) imparts moderate polarity and facilitates interactions with biological targets, a key reason for the prevalence of the sulfonamide motif in pharmaceuticals.[2][3]

Strategic Functionalization: The Aromatic Amine

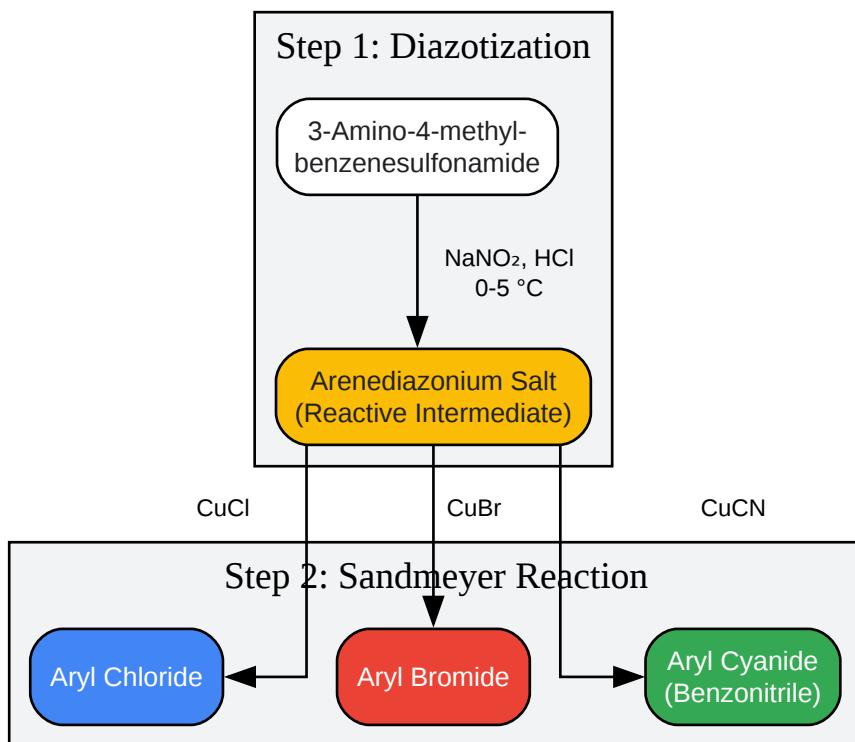
The primary aromatic amine is arguably the most versatile functional handle on the scaffold. Its nucleophilicity allows for direct reactions, but its true power is unlocked through its conversion to a diazonium salt, a gateway to a vast range of transformations.

Diazotization: Activating the Aromatic Core

Diazotization is the cornerstone reaction for activating aromatic amines. It involves the treatment of the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[4][5]

Causality of Experimental Conditions:

- Low Temperature (0-5 °C): This is critical. Arenediazonium salts are thermally unstable and can decompose violently if isolated or warmed.[4] The low temperature ensures the salt remains in solution and is stable enough for subsequent reactions.


- Acidic Medium: A strong acid serves two purposes: it generates the active nitrosating agent (nitrous acid) and protonates the amine, making it soluble and preventing unwanted side reactions like the formation of triazenes.[6]

The resulting diazonium salt is a superb electrophile, with dinitrogen gas (N_2) acting as an excellent leaving group, facilitating a host of substitution reactions that are otherwise inaccessible.

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a nucleophile, typically a halide or cyanide.[7][8] This is a radical-nucleophilic aromatic substitution (SRNAr) process.[7]

Workflow: Diazotization followed by Sandmeyer Reaction

[Click to download full resolution via product page](#)

Caption: General workflow for functionalizing the amine group.

This two-step sequence is exceptionally powerful because it allows for the regioselective installation of groups that are difficult to introduce via standard electrophilic aromatic substitution due to the directing effects of the existing substituents.

Protocol 1: General Diazotization and Sandmeyer Bromination

This protocol provides a representative, self-validating procedure for converting the amine to a bromide.

Materials:

- **3-Amino-4-methylbenzenesulfonamide**
- Sodium Nitrite (NaNO_2)
- Concentrated Hydrobromic Acid (HBr, 48%)
- Copper(I) Bromide (CuBr)
- Ice
- Sodium Hydroxide (NaOH) solution
- Starch-iodide paper

Procedure:

- Amine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1 equivalent of **3-Amino-4-methylbenzenesulfonamide** in HBr (48%, ~4 equivalents). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
- Diazotization: Dissolve NaNO_2 (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

- Process Validation: Monitor the reaction by periodically touching a drop of the solution to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and signals the completion of diazotization.
- Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 equivalents) in HBr (48%, ~2 equivalents). Cool this solution to 0 °C.
- Coupling: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
 - Expert Insight: The addition must be controlled to manage the effervescence and exotherm.
- Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
- Isolation: Cool the mixture and collect the solid product by vacuum filtration. Wash the crude product with cold water.
- Purification: The crude 3-Bromo-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system like ethanol/water.

Application Spotlight: Synthesis of COX-2 Inhibitors (Celecoxib Analogs)

The aminobenzenesulfonamide scaffold is a cornerstone of many COX-2 inhibitors, most notably Celecoxib.^[9] While Celecoxib itself is synthesized from 4-hydrazinylbenzenesulfonamide hydrochloride, the overall synthetic strategy is a prime example of the utility of this class of building blocks.^{[10][11]} The synthesis demonstrates how a related sulfonamide intermediate is crucial for constructing the final active pharmaceutical ingredient (API).

The key transformation is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine to form the pyrazole core.^[11]

Protocol 2: Cyclocondensation to Form the Celecoxib Scaffold

This protocol details the final, critical step in forming the pyrazole ring.

[11][12]Materials:

- 4,4,4-Trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione
- 4-Hydrazinylbenzenesulfonamide hydrochloride
- Methanol
- Ethyl Acetate
- Water

Procedure:

- Reaction Setup: Charge a reaction vessel with 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (1 equivalent), 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents), and methanol. 2[12]. Heating: Heat the mixture to reflux (approx. 65 °C) and maintain for 10-12 hours.
 - Process Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
- Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the methanol completely under reduced pressure.
- Extraction: Take the resulting residue up in a mixture of ethyl acetate and water. Stir, then separate the layers. Extract the aqueous layer with additional ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude Celecoxib can be purified by recrystallization from a solvent such as toluene or an ethyl acetate/heptane mixture to yield the final product.

[12]### 4. Derivatization of the Sulfonamide Group

While less reactive than the amine, the sulfonamide moiety provides a secondary site for modification, which is crucial for library synthesis in drug discovery. The protons on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile in acylation or alkylation reactions.

[13][14]This strategy is often employed in late-stage functionalization to create prodrugs or to fine-tune the pharmacokinetic properties of a lead compound. For example, amino acids have been coupled to the sulfonamide group of Celecoxib to improve its solubility and therapeutic profile. The most common method for this is amide coupling, which requires activating the carboxylic acid of the incoming amino acid using a coupling reagent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide.

[14][15][16]### 5. Conclusion

3-Amino-4-methylbenzenesulfonamide is a quintessential example of a strategic building block. Its value lies not in its own biological activity, but in the predictable and versatile reactivity of its functional groups. The ability to leverage diazotization-Sandmeyer chemistry on the amine, coupled with the potential for derivatization of the sulfonamide, provides chemists with a robust platform for accessing a wide chemical space. As demonstrated by its conceptual link to the synthesis of major pharmaceuticals like Celecoxib, a thorough understanding of this scaffold's chemistry is an invaluable asset for professionals in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-methylbenzenesulfonamide | C7H10N2O2S | CID 235510 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazoamino Coupling of a 4-Sulfonylbenzenediazonium Salt with Some Cyclic Amines - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zenodo.org [zenodo.org]
- 11. benchchem.com [benchchem.com]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents
[patents.google.com]
- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib - PMC
[pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. Amide Synthesis [fishersci.co.uk]
- To cite this document: BenchChem. [3-Amino-4-methylbenzenesulfonamide: A Versatile Scaffold for Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110531#3-amino-4-methylbenzenesulfonamide-as-a-synthetic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com